(Z)-ethyl 2-(2-((4-(morpholinosulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate
Description
(Z)-ethyl 2-(2-((4-(morpholinosulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a structurally complex molecule featuring a benzo[d]thiazole core substituted with sulfamoyl and morpholinosulfonyl groups.
Properties
IUPAC Name |
ethyl 2-[2-(4-morpholin-4-ylsulfonylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O8S3/c1-2-34-20(27)14-26-18-8-7-17(36(23,29)30)13-19(18)35-22(26)24-21(28)15-3-5-16(6-4-15)37(31,32)25-9-11-33-12-10-25/h3-8,13H,2,9-12,14H2,1H3,(H2,23,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDEDGEAMPYPGOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O8S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-ethyl 2-(2-((4-(morpholinosulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a compound with potential biological activity, particularly in the field of medicinal chemistry. This article reviews its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C22H24N4O8S3
- Molecular Weight : 568.63 g/mol
- CAS Number : 865247-69-4
The compound's biological activity is primarily attributed to its structural components, which include:
- Morpholinosulfonyl group : This moiety is known for enhancing solubility and bioavailability.
- Benzothiazole core : Compounds containing benzothiazole are often associated with diverse biological activities, including antimicrobial and anticancer properties.
- Sulfamoyl group : This functional group contributes to the inhibition of specific enzymes involved in metabolic pathways.
Biological Activity
Research indicates that (Z)-ethyl 2-(2-((4-(morpholinosulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate exhibits significant biological activities:
Anticancer Activity
Studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance:
- Cell Line Inhibition : In vitro assays show that the compound effectively reduces the viability of breast cancer (MCF-7) and lung cancer (A549) cell lines by inducing apoptosis and cell cycle arrest.
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Apoptosis induction |
| A549 | 10.0 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens:
- Bacterial Strains : It shows promising activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
Case Studies
-
Study on Anticancer Effects :
A recent study investigated the effects of (Z)-ethyl 2-(2-((4-(morpholinosulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate on MCF-7 cells. The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. The study concluded that the compound could serve as a lead for further development in cancer therapeutics. -
Antimicrobial Efficacy :
Another study focused on the antimicrobial potential of this compound against multi-drug resistant bacterial strains. The findings revealed that it inhibited bacterial growth effectively, suggesting its potential use in treating infections caused by resistant pathogens.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzothiazole-Based Analogs
Ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate (from ) shares the benzo[d]thiazole scaffold and ethyl ester group with the target compound. Key differences include:
- Substituents: The indole and cyanoacetate groups in the analog vs. sulfamoyl and morpholinosulfonyl groups in the target.
- Synthesis : Both compounds are synthesized via reflux in acetone, but the target likely requires additional steps to introduce sulfonamide functionalities .
- Bioactivity : Indole-containing benzothiazoles are associated with anticancer properties, while sulfamoyl groups may enhance enzyme-targeting capabilities (e.g., carbonic anhydrase inhibition) .
| Parameter | Target Compound | Ethyl 2-(2-(1H-indol-3-yl)benzothiazol-3-yl)-2-cyanoacetate |
|---|---|---|
| Core Structure | Benzo[d]thiazole | Benzo[d]thiazole |
| Key Substituents | Sulfamoyl, morpholinosulfonyl, ethyl ester | Indole, cyanoacetate, ethyl ester |
| Synthesis Solvent | Likely acetone (inferred) | Acetone |
| Potential Bioactivity | Enzyme inhibition, anticancer? | Anticancer (indole-mediated) |
Ethyl Benzoate Derivatives
Compounds like I-6230 (ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) and I-6373 (ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate) () share the ethyl ester moiety but lack the benzothiazole core. These analogs prioritize aromatic amino/thioether linkages, which may reduce steric hindrance compared to the target’s bulky sulfonamide groups.
Sulfonamide-Containing Compounds
Sulfonylurea herbicides like metsulfuron-methyl () feature sulfonamide bridges critical for acetolactate synthase (ALS) inhibition. While the target compound’s sulfamoyl and morpholinosulfonyl groups are structurally distinct, they may similarly interact with enzymes via hydrogen bonding or electrostatic interactions. However, the presence of a benzothiazole core instead of a triazine ring (as in sulfonylureas) could redirect bioactivity toward non-herbicidal targets, such as human kinases or proteases .
Functional and Mechanistic Insights
- Synthesis Complexity : The target compound’s synthesis likely involves multi-step reactions to introduce sulfonamide groups, contrasting with simpler benzothiazole-ester analogs (e.g., ’s one-pot synthesis) .
- Bioactivity Potential: The morpholinosulfonyl group may enhance solubility and blood-brain barrier penetration compared to simpler sulfonamides, suggesting utility in central nervous system-targeted therapies .
- Therapeutic vs. Agricultural Use: Unlike sulfonylurea herbicides (), the target’s benzothiazole core aligns with known anticancer agents (), though empirical validation is needed .
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how can purity be ensured?
The synthesis typically involves multi-step reactions, including the Hantzsch thiazole synthesis or condensation of sulfamoylbenzothiazole precursors with morpholinosulfonylbenzoyl derivatives. Key steps include:
- Step 1 : Formation of the benzo[d]thiazole core via cyclization of α-halocarbonyl compounds with thiourea analogs .
- Step 2 : Introduction of the morpholinosulfonyl group via nucleophilic substitution or coupling reactions under anhydrous conditions .
- Purity Control : Use HPLC (≥95% purity) and NMR (integration of proton environments) to confirm structural integrity. Adjust reaction solvents (e.g., DMF or THF) and catalysts (e.g., Pd/C) to minimize byproducts .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR : H and C NMR identify proton environments (e.g., imino group at δ 8.2–8.5 ppm) and carbon backbone .
- IR : Confirm sulfonamide (SONH at ~1350 cm) and ester (C=O at ~1700 cm) functional groups .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 512.57) .
Q. What are the primary solubility and stability considerations for this compound?
Advanced Research Questions
Q. How can computational modeling predict this compound’s biological targets?
- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes like carbonic anhydrase IX (PDB ID 3IAI). The sulfamoyl group shows high affinity for zinc-containing active sites .
- MD Simulations : Assess binding stability over 100 ns trajectories (GROMACS). Adjust substituents (e.g., morpholinosulfonyl vs. methylsulfonyl) to optimize binding energy .
Q. What experimental strategies resolve contradictions in biological activity data across structural analogs?
- Comparative Assays : Test analogs with varying substituents (e.g., fluoro vs. chloro) in enzyme inhibition assays. For example:
| Substituent | IC (Carbonic Anhydrase IX) | Source |
|---|---|---|
| 6-Fluoro | 12 nM | |
| 6-Chloro | 28 nM |
- SAR Analysis : Correlate electronic effects (e.g., electron-withdrawing groups enhance sulfonamide reactivity) with bioactivity .
Q. How does the morpholinosulfonyl group influence pharmacokinetic properties?
- Metabolic Stability : Incubate with liver microsomes (human/rat). LC-MS/MS tracks metabolite formation (e.g., oxidative cleavage of morpholine ring).
- Permeability : Use Caco-2 cell monolayers. The morpholino group improves logP (~2.8) compared to pyrrolidine analogs (logP ~3.5) but reduces aqueous solubility .
Q. What strategies mitigate off-target effects in enzyme inhibition studies?
- Selectivity Screening : Profile against isoform panels (e.g., carbonic anhydrase I-XIV). The morpholinosulfonyl moiety reduces off-target binding to CA-II (selectivity ratio >50:1) .
- Proteome-Wide Profiling : Use affinity-based chemoproteomics to identify non-target interactions .
Methodological Considerations
Q. How to design dose-response experiments for in vivo efficacy studies?
- Dosing Regimen : Administer intravenously (5–20 mg/kg) in xenograft models. Monitor plasma half-life (t ~4–6 hrs) via LC-MS .
- Endpoint Analysis : Tumor volume reduction (≥50% vs. control) and histopathology (apoptosis markers like cleaved caspase-3) .
Q. What are the best practices for analyzing degradation products under stress conditions?
- Forced Degradation : Expose to 0.1M HCl (40°C, 72 hrs) and 3% HO (25°C, 24 hrs).
- LC-MS/MS Identification : Major degradants include hydrolyzed ester (m/z 484.5) and sulfamoyl-cleaved derivatives (m/z 398.3) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
